Direct Comparison of Optical Rotation for Enantiomeric Purity and Identity Verification
The (R)-enantiomer of pyrrolidin-3-ylmethanol (as the free base) exhibits a specific optical rotation of [α] = +21° (c=0.8, CHCl3), directly differentiating it from the (S)-enantiomer, which rotates plane-polarized light in the opposite direction . This quantitative property is essential for verifying enantiomeric identity and purity during procurement and use, ensuring the correct stereoisomer is employed in asymmetric syntheses.
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +21° (c=0.8, CHCl3) |
| Comparator Or Baseline | (S)-Pyrrolidin-3-ylmethanol (L-beta-prolinol) |
| Quantified Difference | Opposite sign of rotation |
| Conditions | Specific rotation measured at 20-25°C in chloroform at a concentration of 0.8 g/100 mL |
Why This Matters
The specific optical rotation provides a rapid, quantitative, and orthogonal method for confirming the identity and enantiopurity of the purchased material, which is critical for reproducibility in asymmetric synthesis.
